molecular formula C17H16F2N6O B2745869 1-(2,6-difluorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-42-9

1-(2,6-difluorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2745869
CAS RN: 941875-42-9
M. Wt: 358.353
InChI Key: UILALSUCCZPOLR-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Crystal Structure and Molecular Interaction Studies

  • Crystal Structure Analysis : Research into similar compounds, such as chlorfluazuron, reveals insights into their crystal structures. For example, chlorfluazuron, a benzoylphenylurea insecticide, shows specific dihedral angles and interactions in its crystal, like N-H...O hydrogen bonds and π–π interactions, providing a basis for understanding related compounds (Cho et al., 2015).

  • Molecular Interactions : Studies on related urea derivatives show various molecular interactions that can influence the physical and chemical properties of these compounds. For instance, urea and its derivatives have been studied for their reactions with acyloins, leading to the formation of different compounds (Butler & Hussain, 1981).

Material and Chemical Properties Analysis

  • Material Synthesis and Properties : Compounds with similar structures have been synthesized to study their properties. For example, research into the synthesis of fluorine-containing imidazolidin-2-ones and related compounds has been conducted to understand their yields and molecular structures (Saloutina et al., 2014).

  • Chemical Reactions and Applications : Studies on the reactions of urea derivatives have shed light on their potential applications in various fields, including medicinal chemistry and material science. For instance, the reactions of urea with different agents have been explored to understand their potential in synthesizing new materials or compounds (Papadopoulos, 1984).

Potential Biological and Medicinal Applications

  • Anticancer Agent Research : Urea derivatives have been investigated for their potential as anticancer agents. Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives shows significant antiproliferative effects, suggesting a possible application in cancer treatment (Feng et al., 2020).

  • Bioactivities and Fungicidal Effects : Some urea derivatives exhibit strong bioactivities, including fungicidal effects against various pathogens. Studies like those on N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea demonstrate these properties, suggesting potential agricultural applications (Song et al., 2008).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O/c1-10-6-7-12(8-11(10)2)25-15(22-23-24-25)9-20-17(26)21-16-13(18)4-3-5-14(16)19/h3-8H,9H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILALSUCCZPOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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